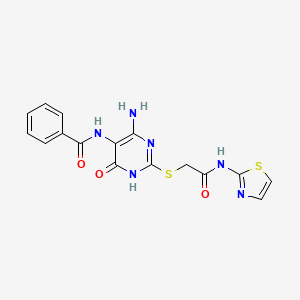

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-amino-6-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O3S2/c17-12-11(20-13(24)9-4-2-1-3-5-9)14(25)22-16(21-12)27-8-10(23)19-15-18-6-7-26-15/h1-7H,8H2,(H,20,24)(H,18,19,23)(H3,17,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQGLONAZNPZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC=CS3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide, a complex organic compound, has garnered attention in pharmaceutical research for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 462.5 g/mol. Its structure features a thiazole moiety linked to a pyrimidine derivative, which is known for various biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related pyrimidine derivatives have shown promising results against HepG2 (human liver cancer) and MCF7 (breast cancer) cell lines. A study demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrimidine Derivative | HepG2 | 12.5 | Apoptosis induction |

| Pyrimidine Derivative | MCF7 | 15.0 | DNA damage |

Antimicrobial Activity

The compound's thiazole component suggests potential antimicrobial properties. Thiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Antioxidant Activity

Compounds derived from similar scaffolds have also demonstrated antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Research has indicated that these compounds can reduce oxidative damage in cellular models .

Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of the target compound and evaluated their biological activities. The results showed that specific modifications to the thiazole and pyrimidine rings enhanced anticancer activity while maintaining low toxicity levels in normal cells .

Study 2: Multicomponent Reactions

Another investigation utilized multicomponent reactions to synthesize thiazole-containing pyrimidines, revealing significant antiproliferative effects against various cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity .

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial activity. The thiazole ring enhances the compound's ability to interact with bacterial membranes, potentially leading to increased effectiveness against various pathogens. Studies have shown that derivatives of thiazole can outperform standard antibiotics in inhibiting bacterial growth, making them promising candidates for new antimicrobial agents .

2. Anticonvulsant Activity

Compounds similar to N-(4-amino-6-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)benzamide have demonstrated anticonvulsant properties in various models. For instance, thiazole-integrated compounds have been reported to provide protection against seizures in animal models, suggesting that this class of compounds could be developed into effective treatments for epilepsy .

3. Anticancer Potential

There is emerging evidence that thiazole-containing compounds may exhibit anticancer properties through multiple mechanisms, including the induction of apoptosis and inhibition of tumor growth. The structural features of this compound suggest potential interactions with cancer cell signaling pathways, warranting further investigation into its efficacy as an anticancer agent .

Case Studies

Several studies highlight the potential applications of this compound:

- Antimicrobial Study : A recent investigation demonstrated that a series of thiazole-based compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The study concluded that modifications to the thiazole ring could enhance activity further .

- Anticonvulsant Research : In a study evaluating the anticonvulsant effects of various thiazole derivatives, one compound showed a median effective dose lower than that of traditional anticonvulsants like phenytoin, indicating its potential as a new therapeutic option for seizure disorders .

- Cancer Cell Line Testing : Preliminary tests on cancer cell lines revealed that compounds similar to N-(4-amino-6-oxo...) induced apoptosis in breast cancer cells, suggesting a pathway for developing targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.